
Methyl Diethyldithiocarbamate-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl Diethyldithiocarbamate-d3 is a deuterium-labeled derivative of Methyl Diethyldithiocarbamate. This compound is part of the dithiocarbamate family, which is known for its ability to form stable complexes with transition metals. Dithiocarbamates have been widely studied for their diverse applications in various fields, including agriculture, medicine, and industry .
Vorbereitungsmethoden
The synthesis of Methyl Diethyldithiocarbamate-d3 typically involves the reaction of a secondary amine with carbon disulfide under alkaline conditions. The deuterium labeling is achieved by incorporating deuterium atoms into the molecular structure during the synthesis process. The reaction conditions often include the use of electrophiles such as imines, transition metals, epoxides, and alkyl halides . Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and stability of the compound.
Analyse Chemischer Reaktionen
Methyl Diethyldithiocarbamate-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl Diethyldithiocarbamate-d3 has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Research has explored its use as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It is utilized in the production of vulcanization accelerators, froth flotation collectors, antifouling coatings, lubricant additives, and sensors
Wirkmechanismus
The mechanism of action of Methyl Diethyldithiocarbamate-d3 involves its ability to chelate metal ions, forming stable complexes. This chelation can inhibit the activity of metal-dependent enzymes, thereby affecting various biological processes. The compound’s interaction with molecular targets such as metalloproteins and enzymes plays a crucial role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Methyl Diethyldithiocarbamate-d3 is unique due to its deuterium labeling, which can influence its pharmacokinetic and metabolic profiles. Similar compounds include:
Dimethyldithiocarbamate: Known for its use in agriculture as a fungicide.
Diethyldithiocarbamate: Studied for its potential therapeutic applications.
Sodium Diethyldithiocarbamate: Used in research for its antiparasitic activity
Eigenschaften
CAS-Nummer |
1246816-30-7 |
|---|---|
Molekularformel |
C6H13NS2 |
Molekulargewicht |
166.315 |
IUPAC-Name |
trideuteriomethyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C6H13NS2/c1-4-7(5-2)6(8)9-3/h4-5H2,1-3H3/i3D3 |
InChI-Schlüssel |
JYRXPFCUABYLPD-HPRDVNIFSA-N |
SMILES |
CCN(CC)C(=S)SC |
Synonyme |
N,N-Diethylcarbamodithioic Acid Methyl-d3 Ester; Diethyldithiocarbamic Acid Methyl-d3 Ester; Diethyldithiocarbamate Methyl-d3 Ester; NSC 133269-d3; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


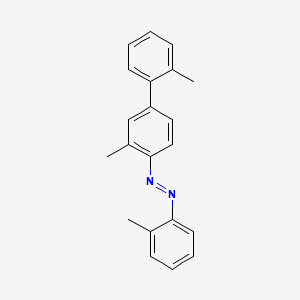
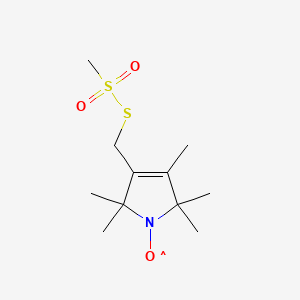
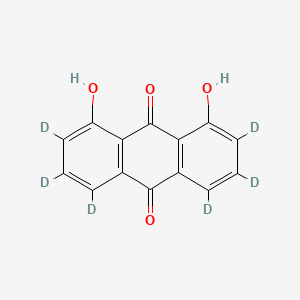
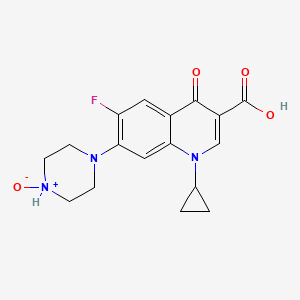
![2-[1-(4-Chlorophenyl)-1-oxopropan-2-yl]propanedioic acid](/img/structure/B587835.png)
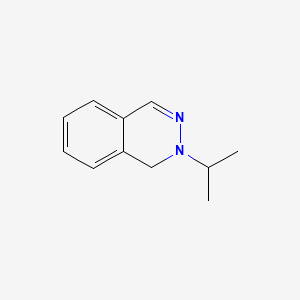
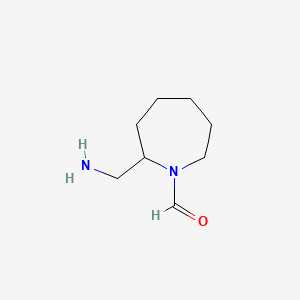
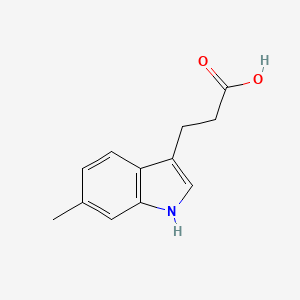
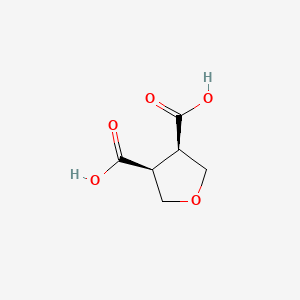
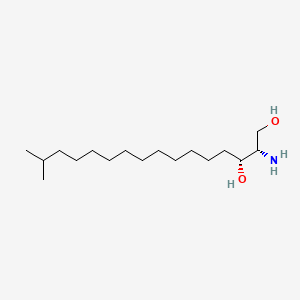
![2H-Isoxazolo[5,4-f]indole](/img/structure/B587850.png)
